Amidorphin
Description
Structure
2D Structure
Properties
CAS No. |
94885-44-6 |
|---|---|
Molecular Formula |
C131H200N30O43S2 |
Molecular Weight |
2947.3 g/mol |
IUPAC Name |
(4S)-4-[[2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C131H200N30O43S2/c1-66(2)54-88(110(136)183)153-130(203)109(70(9)10)159-122(195)80(35-41-101(169)170)142-99(167)64-137-98(166)63-140-113(186)92(60-96(135)164)154-111(184)71(11)141-114(187)81(36-42-102(171)172)146-117(190)82(37-43-103(173)174)147-118(191)84(39-45-105(177)178)152-129(202)108(69(7)8)160-123(196)85(40-46-106(179)180)149-124(197)90(56-68(5)6)157-128(201)95-26-21-51-161(95)131(204)94(59-74-29-33-76(163)34-30-74)158-125(198)89(55-67(3)4)155-119(192)83(38-44-104(175)176)148-127(200)93(61-107(181)182)156-121(194)87(48-53-206-13)150-116(189)79(25-18-20-50-133)144-115(188)78(24-17-19-49-132)145-120(193)86(47-52-205-12)151-126(199)91(58-72-22-15-14-16-23-72)143-100(168)65-138-97(165)62-139-112(185)77(134)57-73-27-31-75(162)32-28-73/h14-16,22-23,27-34,66-71,77-95,108-109,162-163H,17-21,24-26,35-65,132-134H2,1-13H3,(H2,135,164)(H2,136,183)(H,137,166)(H,138,165)(H,139,185)(H,140,186)(H,141,187)(H,142,167)(H,143,168)(H,144,188)(H,145,193)(H,146,190)(H,147,191)(H,148,200)(H,149,197)(H,150,189)(H,151,199)(H,152,202)(H,153,203)(H,154,184)(H,155,192)(H,156,194)(H,157,201)(H,158,198)(H,159,195)(H,160,196)(H,169,170)(H,171,172)(H,173,174)(H,175,176)(H,177,178)(H,179,180)(H,181,182)/t71-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,108-,109-/m0/s1 |
InChI Key |
BRCPMMMERAGFCE-ZIFJQKEFSA-N |
SMILES |
CC(C)CC(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)N |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N |
sequence |
YGGFMKKMDELYPLEVEEEANGGEVL |
Synonyms |
amidorphin |
Origin of Product |
United States |
Neurobiological Distribution and Dynamics of Amidorphin
Anatomical Distribution of Amidorphin in Mammalian Systems
This compound exhibits a widespread distribution throughout mammalian tissues.
In the mammalian central nervous system (CNS), this compound is broadly distributed, with particularly high concentrations observed in the striatum. Other brain regions where this compound-related peptides or proenkephalin-derived peptides are found include the hypothalamus and brainstem. For instance, proopiomelanocortin (POMC), another opioid peptide precursor, is found in discrete neuronal populations within the arcuate nucleus of the hypothalamus and the nucleus tractus solitarius in the medulla oblongata.
Outside the CNS, this compound is prominently localized in peripheral tissues. High concentrations of this compound immunoreactivity have been detected in the adrenal medulla and the posterior pituitary gland. In the adrenal medulla of various species, authentic this compound is the predominant immunoreactive form.
Central Nervous System Localization of this compound (e.g., Striatum, Hypothalamus, Midbrain, Brainstem)
Intracellular Localization and Secretory Dynamics of this compound
The intracellular processing of opioid peptide precursors, including proenkephalin A from which this compound is derived, is a dynamic process that occurs within the secretory pathway. This pathway involves the endoplasmic reticulum (ER) and the Golgi apparatus, where precursor proteins are transported for further modifications. Key enzymes involved in this processing, such as prohormone convertases and carboxypeptidase E, mediate proteolytic cleavage at basic amino acid sites.
The C-terminal amidation of peptides, a crucial step for their biological activity, receptor recognition, and signal transduction, is catalyzed by peptidylglycine α-amidating monooxygenase (PAM). PAM is a type I membrane protein found localized in the trans-Golgi network and secretory granules within neural and endocrine tissues. Amidated peptides, including this compound, are known to be present in chromaffin granules, suggesting these vesicles play a role in their storage and secretion.
Differential Post-Translational Processing of this compound in Specific Tissues
Post-translational processing of proenkephalin A, the precursor to this compound, exhibits tissue-specific patterns, leading to variations in the forms of this compound and its fragments.
A notable example of differential processing is observed between the brain and the adrenal medulla. In some brain areas, such as the striatum, this compound undergoes extensive further reduction into smaller fragments. In contrast, in the adrenal medulla, where this compound occurs in remarkably high concentrations, authentic this compound is the predominant form, and smaller fragments like this compound-(8-26) are not detected. This indicates that this compound is further processed in the brain at typical cleavage signals of two basic residues, a process that does not predominantly occur in the adrenal medulla.
One significant fragment generated from this compound in the brain is this compound-(8-26). This peptide is a non-opioid fragment that lacks the N-terminal [Met]-enkephalin sequence of this compound. The cleavage of this compound into fragments like this compound-(8-26) effectively releases the N-terminal [Met]-enkephalin sequence. Thus, proenkephalin in the brain may be considered a precursor that links an opioid peptide ([Met]-enkephalin) with a non-opioid peptide (this compound-(8-26)), potentially having different biological functions. The C-terminal amidation, present in this compound in some species and its fragments, is generally considered essential for the full biological activity, receptor recognition, and signal transduction of many peptide hormones and neurotransmitters.
Molecular Mechanisms of Amidorphin Action
Opioid Receptor Interactions and Binding Selectivity of Amidorphin
This compound demonstrates differential binding affinities and potencies across the three principal opioid receptor subtypes: mu (MOR), delta (DOR), and kappa (KOR). Its selectivity profile is a key determinant of its physiological actions.
This compound exhibits high binding activity at the mu-opioid receptor (MOR). The MOR is a primary target for many opioid analgesics and is associated with effects such as pain relief and euphoria.
In contrast to its strong MOR activity, this compound demonstrates negligible binding activity at the delta-opioid receptor (DOR). DORs are involved in modulating pain, anxiety, and promoting positive affect.
This compound's binding activity at the kappa-opioid receptor (KOR) is approximately 50% of its mu-binding activity. KORs are known to regulate pain, stress-like responses, and can produce dysphoria.
The binding selectivity of this compound across opioid receptors can be summarized as follows:
| Opioid Receptor Type | Binding Activity / Selectivity |
| Mu-Opioid Receptor (MOR) | High binding activity |
| Delta-Opioid Receptor (DOR) | Negligible binding activity |
| Kappa-Opioid Receptor (KOR) | Approximately 50% of MOR binding activity |
Affinity and Potency of this compound at Delta-Opioid Receptors (DOR)
Structure-Activity Relationship of this compound and its Analogues
The biological activity of this compound is intricately linked to its specific amino acid sequence and post-translational modifications, particularly the presence of the N-terminal [Met]-enkephalin sequence and C-terminal amidation.
This compound contains the [Met]-enkephalin sequence at its N-terminus. This N-terminal sequence (Tyr-Gly-Gly-Phe-Met) is critical for the opioidergic activity of this compound. Research indicates that the cleavage of this compound into smaller fragments, such as this compound-(8-26), results in the release of this N-terminal [Met]-enkephalin sequence. The resulting this compound-(8-26) peptide, which lacks this crucial N-terminal portion, is a non-opioid peptide, highlighting the indispensable role of the [Met]-enkephalin sequence in mediating this compound's opioid effects.
This compound is characterized by its C-terminal amidation in certain species. This post-translational modification has a significant influence on the peptide's biological activity. For instance, the amidated C-terminus of this compound is the active site responsible for its inhibitory activity on nicotine-induced secretion from bovine chromaffin cells. Furthermore, the C-terminal amide group is required as part of the recognition site in specific radioimmunoassays for this compound, demonstrating its importance for receptor binding and recognition. The absence of this amidation, as seen in the human 27-residue peptide due to an amino acid substitution, can lead to differences in properties, although the full extent of these differences is still under investigation. Generally, C-terminal amidation in peptides can variably affect their efficacy and receptor binding, often enhancing activity or stability.
Functional Implications of this compound Fragmentation
In various brain regions, this compound undergoes extensive proteolytic reduction into smaller fragments . A prominent cleavage product is the non-opioid peptide this compound-(8-26), or this compound-8-27 in humans . This fragmentation process results in the release of the N-terminal [Met]-enkephalin sequence of this compound . This compound-(8-26) is notable for lacking the N-terminal [Met]enkephalin sequence, and consequently, it demonstrates no discernible opioid activity .
The differential processing of proenkephalin A is tissue-specific. Authentic this compound is the predominant immunoreactive form found in the adrenal medulla, where it occurs in remarkably high concentrations . In contrast, this compound-(8-26) is a major product of proenkephalin in the brain, but it is not detected in the adrenal medulla . This indicates that in the brain, this compound is further processed at typical cleavage signals, potentially yielding this compound-(8-26) and the opioid peptide [Met]enkephalin . The C-terminal amidation of peptides, such as that found in this compound, is crucial for their full biological activity, receptor recognition, and signal transduction .
The fragmentation of this compound highlights a mechanism by which a single precursor can give rise to peptides with distinct functional profiles.
Table 1: Key Characteristics of this compound and its Major Fragment
| Compound Name | Precursor Origin | Opioid Activity | C-terminal Amidation (Bovine) | Tissue Distribution (High Concentration) |
| This compound | Proenkephalin A | Yes | Yes | Striatum, Adrenal Medulla, Posterior Pituitary |
| This compound-(8-26) | This compound | No | Yes (from bovine striatum) | Brain (major product), Not in Adrenal Medulla |
Physiological and Pathophysiological Roles of Endogenous Amidorphin
Role of Amidorphin in Homeostatic Regulation
This compound contributes to the body's homeostatic mechanisms by modulating several critical physiological systems.
Modulatory Effects of this compound on Cardiovascular Function (e.g., Blood Pressure Regulation)
Research indicates that this compound exerts modulatory effects on cardiovascular function, particularly in the regulation of blood pressure. Studies have shown that this compound possesses a hypotensive effect, implying its role in helping to lower blood pressure . This suggests this compound's involvement in the complex neurohumoral pathways that control vascular tone and systemic blood pressure, contributing to cardiovascular homeostasis.
Contribution of this compound to Nociceptive Processing and Analgesia
This compound is implicated in the modulation of nociceptive processing and the induction of analgesia. As an endogenous opioid peptide, this compound has been found to exhibit analgesic properties, contributing to pain relief . The involvement of endogenous opioid peptide systems, from which this compound derives, is well-established in the body's mechanisms for sensing and alleviating pain . This highlights this compound's potential contribution to the endogenous pain control system.
Influence of this compound on Immunomodulatory Responses
The influence of this compound extends to the modulation of immunomodulatory responses. This compound has been shown to be capable of influencing the immune response . This immunomodulatory capacity is a pleiotropic bioactivity associated with C-terminal valine amide neuropeptides, a group that includes this compound . Furthermore, peptides derived from proenkephalin A, the precursor of this compound, have been implicated in immunomodulation . The broader class of opioid peptides, to which this compound belongs, is known to interact with and influence various components of the immune system .
This compound in Neuroendocrine and Autonomic Regulation
Beyond its roles in homeostatic regulation, this compound is also involved in critical aspects of neuroendocrine and autonomic control.
Involvement of this compound in Hypothalamic-Neurohypophyseal Axis Function
This compound is present in remarkably high concentrations within the hypothalamic-neurohypophyseal axis, an endocrinological system vital for the release of key hormones . This compound is considered a major gene product of the opioid peptide precursor proenkephalin A in these endocrine tissues . The hypothalamic-neurohypophyseal axis is crucial for the synthesis and release of neurohypophyseal hormones such as vasopressin and oxytocin (B344502), which regulate fluid balance, social behavior, and reproductive functions . While other opioid peptides like dynorphin (B1627789) and beta-endorphin (B3029290) have been shown to modulate the release of vasopressin, the precise direct involvement of this compound in the modulation of vasopressin and oxytocin release within this axis requires further specific elucidation .
Modulation of Adrenal Medullary Secretion by this compound
A significant role for this compound has been identified in the modulation of adrenal medullary secretion. This compound is found in very high concentrations in the adrenal medulla . Research has demonstrated that this compound inhibits the nicotine-induced release of catecholamines (such as epinephrine (B1671497) and norepinephrine) and other opioid peptides from bovine chromaffin cells. The active site responsible for this inhibitory activity is located at the C-terminus of the this compound peptide. This modulatory action suggests that this compound plays a role in regulating the release of stress hormones from the adrenal gland, thereby influencing the body's acute stress responses.
This compound in Neuromodulation and Synaptic Transmission
This compound, an endogenous opioid peptide, plays a role in the complex processes of neuromodulation and synaptic transmission within the central nervous system. Derived from the proenkephalin A (PENK) precursor, this compound's presence in the brain and its activity at opioid receptors suggest its involvement in regulating neuronal function and communication .
Co-localization of this compound with Other Neurotransmitters and Peptides
The functional significance of this compound is enhanced by its co-localization patterns with classical neurotransmitters and other neuropeptides. Neurons often exhibit the capacity to synthesize and release multiple signaling molecules, contributing to the diversity of neural communication . This compound, as a proenkephalin A-derived peptide, is part of a system where its precursor's expression is found in specific neuronal populations.
Research indicates that proenkephalin (PENK) mRNA is expressed in various neuron types within the ventral tegmental area (VTA), including glutamate-only neuron subclusters, as well as smaller subpopulations of glutamate (B1630785)/gamma-aminobutyric acid (GABA) and GABA-only neurons . This suggests that this compound, upon processing from PENK, can be co-released with these fast-acting neurotransmitters. The packaging of neuropeptides can vary, with some being co-packaged into the same vesicles for simultaneous release, while others may be in separate vesicles, allowing for independent release depending on the brain region .
Beyond classical neurotransmitters, this compound exists within the broader context of opioid peptide systems. For instance, peptides derived from proenkephalin B (also known as prodynorphin), such as dynorphin, neoendorphin, and rimorphin, are known to co-localize within the same neurons, although their ratios can differ across various brain regions . Another example of neuropeptide co-localization is Substance P, which coexists with the excitatory neurotransmitter glutamate in primary afferent neurons involved in pain transmission . These findings highlight the intricate co-existence of this compound with other signaling molecules, enabling complex modulatory effects on neuronal circuits.
Table 1: Co-localization of Proenkephalin (PENK) Expression in VTA Neuron Subclusters
| Neuron Subcluster Type | PENK Expression Level | Co-localized Neurotransmitters |
| Glutamate-only | Relatively High | Glutamate |
| Glutamate/GABA | Small Subpopulations | Glutamate, GABA |
| GABA-only | Small Subpopulations | GABA |
Note: Data derived from single nucleus RNA sequencing profiling of opioid peptide-related genes in male and female rat VTA neurons.
This compound's Influence on Neuronal Excitability and Circuitry
As an opioid peptide, this compound exerts its influence on neuronal excitability and circuitry primarily through its interactions with opioid receptors . Endogenous opioid peptides are crucial modulators of numerous central nervous system structures implicated in neurological and psychiatric disorders, including pain, major depressive disorder, and substance use disorders .
Neuropeptides, including this compound, can function in two principal ways: as direct mediators of nerve impulse transmission or as neuromodulators that alter cellular metabolism and responsiveness . In the context of synaptic transmission, opioids are well-established for their inhibitory effects, particularly on nociceptive (pain) transmission . This suggests that this compound, by activating opioid receptors, can reduce the excitability of neurons involved in pain pathways, thereby contributing to analgesic effects.
The specific neural circuits engaged by opioid peptide-releasing neurons are often correlated with their projection targets . For example, proenkephalin-expressing neurons in the dorsal striatum and nucleus accumbens (NAc) are medium spiny neurons that release GABA as a fast neurotransmitter, while also expressing various neuropeptides . This demonstrates how this compound, as a product of PENK, can be integrated into specific neural circuits to influence their output by modulating the activity of GABAergic neurons. The ability of neuropeptides to reduce excitation and synaptic transmission, as observed with other peptides like FMRFamide in Aplysia nociceptors, underscores a general mechanism by which this compound could influence neuronal excitability and circuit function . While direct research findings specifically detailing this compound's precise impact on neuronal excitability are still being elucidated, its classification as an opioid peptide derived from proenkephalin firmly places it within the endogenous opioid system, which is known for its profound modulatory effects on neuronal activity across diverse brain regions.
Advanced Research Methodologies for Amidorphin Characterization
Peptide Isolation and Purification Techniques for Amidorphin
The isolation and purification of this compound from biological tissues involve a multi-step approach, leveraging differences in peptide size, charge, and hydrophobicity to achieve high purity.
Chromatographic techniques are fundamental in the purification of this compound. Initial prepurification often employs gel filtration chromatography , such as on a Sephadex G50 superfine column, to separate peptides based on their molecular size . This step helps to reduce the complexity of the crude extract by removing larger proteins and smaller molecules.
Following initial size-based separation, High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC (RP-HPLC), is extensively utilized for high-resolution purification . This compound has been purified through multiple HPLC steps, sometimes as many as four different stages, to achieve homogeneity . Common column types include ODS C18 and C3 reverse-phase columns . Elution is typically performed using linear gradients of acetonitrile (B52724) in aqueous buffers, such as 50 mM NaH2PO4/5% methanol (B129727) at pH 7.0 or 0.1% trifluoroacetic acid, with flow rates around 1.0-1.1 ml/min . The effectiveness of these methods is often monitored by UV detection and radioimmunoassay (RIA) specific for this compound .
Table 1: Representative Chromatographic Conditions for this compound Purification
| Method | Column Type | Mobile Phase | Gradient (Acetonitrile) | Flow Rate | Purpose | Source |
| Gel Filtration | Sephadex G50 superfine | Aqueous buffer | N/A | N/A | Prepurification (size-exclusion) | |
| RP-HPLC (Step 1) | ODS C18 | 50 mM NaH2PO4/5% Methanol, pH 7.0 | 0% to 30% (120 min) | 1.1 ml/min | High-resolution purification | |
| RP-HPLC (Step 2) | Altex RPSC C-3 | Trifluoroacetic acid/Acetonitrile | N/A | N/A | Further purification | |
| RP-HPLC (Step 3 & 4) | Altex ODS 3-µm C18 | 50 mM NaH2PO4/5% Methanol, pH 2.7 / Acetonitrile | N/A | N/A | Final purification and desalting |
Note: Specific gradient details for all four HPLC steps were not fully elaborated in the source, but a general approach using linear gradients is typical.
Prior to chromatographic separation, adsorption-based methods are often employed for initial concentration and cleanup of crude tissue extracts. For this compound, adsorption to XAD-2 resins has been a critical step in its purification process . This strategy leverages the hydrophobic properties of the peptide to bind it to the resin, allowing for the removal of many hydrophilic contaminants before elution and subsequent high-resolution chromatography. This method has proven effective in purifying this compound to homogeneity .
Chromatographic Methods (e.g., High-Performance Liquid Chromatography, Gel Filtration)
Structural Elucidation and Sequence Analysis of this compound
Determining the precise amino acid sequence and structural features of this compound is paramount for understanding its biological function.
Edman degradation is a classical and highly effective method for determining the N-terminal amino acid sequence of a peptide . This technique involves the sequential removal of amino acid residues from the N-terminus of a peptide, one at a time . In the context of this compound research, gas-phase sequence analysis, a variant of Edman degradation, has been utilized . The process involves reacting the N-terminal amino acid with phenylisothiocyanate to form a phenylthiocarbamoyl derivative, which is then cleaved under mild acidic conditions to yield a cyclic phenylthiohydantoin (PTH)-amino acid . This PTH-amino acid can then be identified, typically by reverse-phase HPLC . This sequential process is repeated for subsequent amino acids, revealing the peptide's primary sequence . For instance, gas-phase sequence analysis unambiguously revealed the primary sequence of this compound-(8-26) .
Table 2: Partial Amino Acid Sequence of Bovine this compound-(8-26) Determined by Gas-Phase Sequence Analysis
| Cycle | Amino Acid |
| 1 | Met |
| 2 | Asp |
| 3 | Glu |
| 4 | Leu |
| 5 | Tyr |
| 6 | Pro |
| 7 | Leu |
| 8 | Glu |
| ... | ... |
| 19 | Leu-NH2 |
Note: The full sequence determined was Met-Asp-Glu-Leu-Tyr-Pro-Leu-Glu-Val-Glu-Glu-Glu-Ala-Asn-Gly-Gly-Gly-Val-Leu-NH2 .
Prior to or in conjunction with sequencing, amino acid composition analysis provides information on the total number and types of amino acids present in a peptide, without revealing their order . For this compound, this analysis typically involves hydrolyzing the purified peptide into its constituent amino acids using strong acid, such as 6 M HCl containing 1% phenol (B47542) . The liberated amino acids are then derivatized (e.g., with phenylisothiocyanate) and separated and quantified using reverse-phase HPLC . This provides a quantitative profile of the amino acids, which can be compared to the sequence derived from Edman degradation to confirm its accuracy and purity .
Mass spectrometry (MS) , particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) , has become an indispensable tool in peptidomics for the comprehensive analysis of peptides, including this compound and its related fragments . LC-MS/MS offers high sensitivity, speed, and the ability to analyze complex peptide mixtures, making it suitable for both targeted analysis and the discovery of novel peptides .
In this compound research, LC-MS/MS can be employed for:
Peptide Identification and Confirmation : By comparing the mass-to-charge (m/z) ratios of intact peptides and their fragments with theoretical values or databases, this compound can be confidently identified .
Sequence Verification : Fragmentation patterns generated in MS/MS provide detailed information about the amino acid sequence, allowing for de novo sequencing or verification of sequences obtained by other methods .
Characterization of Post-Translational Modifications : LC-MS/MS is particularly powerful for identifying modifications like C-terminal amidation. A specific strategy for identifying α-amidated peptides involves scanning LC-MS/MS data for peptide pairs that differ by 58 Da in mass (representing the presence or absence of the C-terminal glycine (B1666218) precursor) and exhibit similar retention times and fragmentation patterns . This approach significantly aids in confirming the amidated status of this compound.
Peptidomics Studies : LC-MS/MS enables the study of the entire peptidome in biological samples, allowing researchers to identify various this compound-related fragments and understand their processing pathways in different tissues .
The integration of these advanced research methodologies provides a robust framework for the thorough characterization of this compound, from its initial isolation to the detailed elucidation of its molecular structure and post-translational modifications.
Quantitative Analysis and Immunoreactivity Studies of this compound
Quantitative analysis and immunoreactivity studies are crucial for understanding the distribution, processing, and physiological roles of this compound. These methodologies allow for the detection and localization of this compound and its fragments within biological systems.
Radioimmunoassay (RIA) for this compound and its Fragments
Radioimmunoassay (RIA) is a highly specific and sensitive technique employed for the quantification of this compound and its fragments in biological samples. This method utilizes specific antibodies raised against the peptide, allowing for the detection of immunoreactive this compound. For instance, a fmol-sensitive solid-phase RIA has been developed using monoclonal antibodies (mAbs) that recognize the α-amidated isoform of a valine residue, which can detect putative novel valine amide peptides, including those related to this compound.
RIA, often combined with high-performance liquid chromatography (HPLC), has been instrumental in verifying the identity of immunoreactive peptides with their authentic synthetic counterparts. For example, this approach was used to confirm the identity of adrenorphin, another amidated opioid peptide, in rat brain. While this compound levels are particularly high in the adrenal medulla, suggesting its release as a hormone, much of the this compound-like immunoreactivity in the brain is found as smaller peptides. This suggests that in the brain, this compound may undergo further cleavage to produce other peptides, such as met-enkephalin (B1676343) or other carboxyl-terminal fragments.
Immunocytochemical and Immunohistochemical Localization of this compound
Immunocytochemical (ICC) and immunohistochemical (IHC) techniques are vital for visualizing the anatomical distribution of this compound within tissues and cells. These methods use specific antibodies to pinpoint the location of the peptide.
This compound is widely distributed in the mammalian brain, with high concentrations observed in the striatum. Beyond the brain, it is also found in the adrenal medulla and posterior pituitary. Immunohistochemical studies have shown that this compound-immunoreactive structures are present in various regions of the central nervous system. For example, adrenorphin, a related amidated opioid peptide, has been localized in neurons of the arcuate nucleus in the hypothalamic region of rats through immunohistochemical study. The distribution of this compound-like immunoreactivity in bovine, ovine, and porcine brain, pituitary, and adrenal medulla has been characterized, providing insights into its potential physiological roles.
Radioligand Binding Assays for this compound Receptor Distribution
Radioligand binding assays are fundamental for characterizing the distribution and affinity of this compound for opioid receptors. These assays involve using radiolabeled ligands to bind to specific receptor sites, allowing for the quantification and localization of these receptors.
Opioid receptors, including mu (μ), delta (δ), and kappa (κ) subtypes, are G-protein coupled receptors widely distributed in the brain, spinal cord, and peripheral tissues. this compound, like other endogenous opioid peptides derived from proenkephalin A, exhibits activity at opioid receptors. While each opioid peptide binds to all three receptor types, they do so with varying affinities. For instance, studies have used tritiated ligands such as DAMGO for μ-opioid receptors (MOR), [D-Pen2,D-Pen5]-enkephalin for δ-opioid receptors (DOR), and U69,593 for κ-opioid receptors (KOR) to determine the binding affinities (Ki values) of various peptides through competition studies. The specific binding affinity of an opioid to its receptor dictates its unique effect profile.
Functional and Pharmacological Assays for this compound Activity
Functional and pharmacological assays are critical for evaluating the biological activity and receptor interactions of this compound. These assays provide insights into its potency and selectivity in modulating physiological responses.
In Vitro Bioassays (e.g., Guinea Pig Ileum, Rat Vas Deferens)
In vitro bioassays, such as those utilizing the guinea pig ileum (GPI) and rat vas deferens (RVD), are classic pharmacological tools used to assess the opioid activity of peptides. These preparations contain opioid receptors and respond to opioid agonists by inhibiting electrically evoked contractions.
Guinea Pig Ileum (GPI) Bioassay : The guinea pig ileum myenteric plexus-longitudinal muscle preparation is highly sensitive to opioids, and its contractions are inhibited by morphine-like substances. This assay has been historically significant in the discovery and characterization of endogenous opioid peptides, including the enkephalins. this compound, as an opioid peptide, would be expected to exhibit inhibitory activity in this preparation, similar to other proenkephalin A-derived opioid peptides containing the met-enkephalin sequence. The potency of certain tachykinins, for example, on smooth muscle contraction in the guinea pig ileum correlates with their binding to the substance P-P (SP-P) receptor.
Rat Vas Deferens (RVD) Bioassay : The rat vas deferens is another commonly used in vitro bioassay for opioid activity. This preparation is particularly sensitive to β-endorphin and certain larger opioid peptides, and less sensitive to enkephalins and narcotic analgesic drugs. The rat vas deferens has been considered a specific bioassay for endogenous opioid peptides and related compounds. The inhibitory activity of proenkephalin A-derived opioid peptides has been evaluated in both the guinea pig ileum and the mouse vas deferens, demonstrating their interaction with specific opioid-sensitive receptors.
Receptor Displacement Assays for this compound
Receptor displacement assays are used to determine the binding affinity of a compound by measuring its ability to displace a known radiolabeled ligand from its receptor. These assays are crucial for understanding the selectivity of this compound for different opioid receptor subtypes (μ, δ, and κ).
This compound, as a proenkephalin A-derived peptide, is expected to interact with opioid receptors. The binding selectivity of metorphamide, another amidated peptide from proenkephalin A, is similar to other peptide E-derived peptides, indicating that amidation does not significantly alter site selectivity. Opioid peptides generally bind to all three opioid receptor types, albeit with varying affinities. For instance, met-enkephalin and leu-enkephalin show high selectivity for δ binding sites, while larger proenkephalin A-derived peptides like peptide E, BAM-22P, and BAM-12P exhibit high affinity and selectivity for μ-sites, and also high affinities for κ-sites. Receptor displacement assays, using multiple tracer displacement curves, allow for the identification of distinct binding sites and the assessment of how various agents, including this compound, affect agonist binding affinities at these sites.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 16132380 |
| Adrenorphin (Metorphamide) | 88377688 |
| Met-enkephalin | 16212132 |
| Leu-enkephalin | 16212133 |
| Proenkephalin A | 16132380 |
| Proenkephalin B (Prodynorphin) | 16212133 |
| β-Endorphin | 16132380 |
| DAMGO | 5363445 |
| [D-Pen2,D-Pen5]-enkephalin | 68670 |
| U69,593 | 68759 |
| Naloxone | 5284596 |
| Morphine | 5323534 |
| Ethylketocyclazocine | 6432608 |
| Substance P | 16212133 |
| Kassinin | 16212133 |
| Physalaemin | 16212133 |
| Neuromedin K | 16212133 |
| Substance K | 16212133 |
| BAM-22P | 16212133 |
| BAM-12P | 16212133 |
| Peptide E | 16212133 |
| Peptide F | 16212133 |
| Dihydromorphine | 5323534 |
| Diprenorphine | 5284596 |
| D-Ala2, D-Leu5-enkephalin | 68670 |
| Met-enkephalin-Arg-Phe | 16212132 |
| Met-enkephalin-Arg-Gly-Leu | 16212132 |
This compound, an endogenous C-terminally amidated opioid peptide, is a significant cleavage product of proenkephalin A in certain mammalian species, including bovine, sheep, and pig. In contrast, humans, mice, and rats produce a 27-residue peptide that lacks the C-terminal amidation due to an alanine (B10760859) substitution for glycine in the precursor sequence, which is not a substrate for the amidating enzyme peptidyl-glycine alpha-amidating monooxygenase. This peptide is widely distributed throughout the mammalian brain, with particularly high concentrations found in the striatum, and is also present in peripheral tissues such as the adrenal medulla and posterior pituitary. Understanding the precise localization, quantification, and functional activity of this compound necessitates the application of advanced research methodologies.
Amino Acid Composition Analysis
Quantitative Analysis and Immunoreactivity Studies of this compound
Quantitative analysis and immunoreactivity studies are essential for elucidating the distribution, processing, and potential physiological roles of this compound. These methodologies enable the precise detection and localization of this compound and its various fragments within biological systems.
Radioimmunoassay (RIA) for this compound and its Fragments
Radioimmunoassay (RIA) stands as a highly specific and sensitive technique utilized for the quantification of this compound and its derivative fragments in biological samples. This method leverages specific antibodies generated against the peptide, facilitating the detection of immunoreactive this compound. For instance, a fmol-sensitive solid-phase RIA has been developed using monoclonal antibodies (mAbs) capable of recognizing the α-amidated isoform of a valine residue, which can detect putative novel valine amide peptides, including those structurally related to this compound.
The integration of RIA with high-performance liquid chromatography (HPLC) has proven invaluable in confirming the identity of immunoreactive peptides by comparing them to their authentic synthetic counterparts. This combined approach was successfully employed to verify the identity of adrenorphin, another amidated opioid peptide, in rat brain. While this compound concentrations are notably high in the adrenal medulla, suggesting its potential role as a circulating hormone, a significant portion of this compound-like immunoreactivity in the brain is associated with smaller peptides. This observation implies that in the brain, this compound may undergo further proteolytic cleavage, yielding other active peptides such as met-enkephalin or other carboxyl-terminal fragments.
Immunocytochemical and Immunohistochemical Localization of this compound
Immunocytochemical (ICC) and immunohistochemical (IHC) techniques are pivotal for visualizing the anatomical distribution of this compound within specific tissues and cellular structures. These methods rely on the use of highly specific antibodies to pinpoint the exact location of the peptide.
This compound exhibits a widespread distribution across the mammalian brain, with particularly elevated concentrations identified in the striatum. Beyond the central nervous system, it is also detected in the adrenal medulla and posterior pituitary. Immunohistochemical investigations have revealed the presence of this compound-immunoreactive structures in various regions of the central nervous system. For example, adrenorphin, a related amidated opioid peptide, has been precisely localized within neurons of the arcuate nucleus in the hypothalamic region of rats through immunohistochemical studies. Comprehensive characterization of this compound-like immunoreactivity has been conducted in bovine, ovine, and porcine brain, pituitary, and adrenal medulla, offering crucial insights into its potential physiological functions.
Radioligand Binding Assays for this compound Receptor Distribution
Radioligand binding assays are fundamental for characterizing the distribution and affinity of this compound for various opioid receptors. These assays involve the use of radiolabeled ligands that bind specifically to receptor sites, enabling the quantification and spatial mapping of these receptors.
Opioid receptors, encompassing the mu (μ), delta (δ), and kappa (κ) subtypes, are G-protein coupled receptors extensively distributed throughout the brain, spinal cord, and peripheral tissues. this compound, similar to other endogenous opioid peptides derived from proenkephalin A, demonstrates activity at these opioid receptors. Although each opioid peptide interacts with all three receptor types, their binding affinities vary considerably. For instance, studies have employed tritiated ligands such as DAMGO for μ-opioid receptors (MOR), [D-Pen2,D-Pen5]-enkephalin for δ-opioid receptors (DOR), and U69,593 for κ-opioid receptors (KOR) in competition studies to determine the binding affinities (Ki values) of various peptides. The distinct binding affinity of an opioid to its specific receptor largely determines its unique pharmacological effect profile.
Functional and Pharmacological Assays for this compound Activity
Functional and pharmacological assays are indispensable for evaluating the biological activity and specific receptor interactions of this compound. These assays provide critical data on its potency and selectivity in modulating physiological responses.
In Vitro Bioassays (e.g., Guinea Pig Ileum, Rat Vas Deferens)
In vitro bioassays, particularly those employing the guinea pig ileum (GPI) and rat vas deferens (RVD), are classical pharmacological tools used to assess the opioid activity of peptides. These isolated tissue preparations contain opioid receptors and respond to opioid agonists by inhibiting electrically evoked contractions.
Guinea Pig Ileum (GPI) Bioassay : The guinea pig ileum myenteric plexus-longitudinal muscle preparation is highly sensitive to opioids, with its contractions being inhibited by morphine-like substances. This assay has played a historically significant role in the discovery and initial characterization of endogenous opioid peptides, including the enkephalins. As an opioid peptide, this compound is expected to exhibit inhibitory activity in this preparation, similar to other proenkephalin A-derived opioid peptides that contain the met-enkephalin sequence. For example, the potency of certain tachykinins in contracting smooth muscle in the guinea pig ileum correlates with their binding to the substance P-P (SP-P) receptor.
Rat Vas Deferens (RVD) Bioassay : The rat vas deferens is another widely utilized in vitro bioassay for assessing opioid activity. This preparation demonstrates particular sensitivity to β-endorphin and certain larger opioid peptides, while being less sensitive to enkephalins and conventional narcotic analgesic drugs. The rat vas deferens has been recognized as a specific bioassay for endogenous opioid peptides and related compounds. The inhibitory activity of proenkephalin A-derived opioid peptides has been evaluated in both the guinea pig ileum and the mouse vas deferens, confirming their interaction with specific opioid-sensitive receptors.
Receptor Displacement Assays for this compound
Receptor displacement assays are employed to determine the binding affinity of a compound by measuring its capacity to displace a known radiolabeled ligand from its receptor site. These assays are crucial for understanding this compound's selectivity for different opioid receptor subtypes (μ, δ, and κ).
This compound, as a peptide derived from proenkephalin A, is anticipated to interact with opioid receptors. The binding selectivity of metorphamide, another amidated peptide originating from proenkephalin A, is comparable to that of other peptide E-derived peptides, suggesting that amidation does not substantially alter its site selectivity. Generally, opioid peptides bind to all three opioid receptor types, albeit with varying degrees of affinity. For instance, met-enkephalin and leu-enkephalin demonstrate high selectivity for δ binding sites, whereas larger proenkephalin A-derived peptides such as peptide E, BAM-22P, and BAM-12P exhibit high affinity and selectivity for μ-sites, in addition to significant affinities for κ-sites. Receptor displacement assays, utilizing multiple tracer displacement curves, facilitate the identification of distinct binding sites and the assessment of how various agents, including this compound, influence agonist binding affinities at these specific sites.
Genetic and Molecular Biology Approaches in this compound Research
Genetic and molecular biology techniques provide powerful tools for dissecting the intricate pathways involved in this compound production and activity. By focusing on the proenkephalin A gene (PENK), which encodes this compound's precursor, scientists can gain insights into the cellular and molecular mechanisms governing this important opioid peptide.
Recombinant DNA Technology and cDNA Cloning for this compound Precursors
Recombinant DNA technology has been instrumental in advancing the study of opioid peptide regulation at both transcriptional and translational levels . This compound is generated as a cleavage product of proenkephalin A , making the genetic study of proenkephalin A crucial for understanding this compound.
cDNA cloning, a core component of recombinant DNA technology, has been widely employed to isolate and characterize the genes encoding opioid peptide precursors. This technique involves the enzymatic synthesis of DNA (cDNA) from messenger RNA (mRNA), which is then inserted into a vector for propagation . Early applications of cDNA cloning confirmed the expression of the proenkephalin A gene in various tissues, including the central nervous system (CNS) and the adrenal medulla .
Notable research in this area includes the work by Comb et al. (1982), who successfully determined the complete nucleotide sequence of a cDNA copy of the enkephalin precursor mRNA obtained from human pheochromocytoma . Following this, Noda et al. (1982) cloned a human genomic DNA segment that contained the entire proenkephalin gene, further elucidating its structure and organization . These pioneering efforts provided the foundational genetic blueprints for understanding this compound's precursor. The evolution of cDNA cloning technology has focused on maximizing the yield and obtaining full-length transcripts, particularly for sequences present in low copy numbers .
Gene Expression Analysis (e.g., mRNA Transcript Detection) Related to this compound
Gene expression analysis, particularly the detection of mRNA transcripts, is fundamental to understanding where and when the proenkephalin A gene (PENK) is active, thereby influencing this compound biosynthesis. Various methodologies have been employed to quantify and localize proenkephalin A mRNA.
Techniques such as Northern blot analysis and dot-blot analysis have been utilized to detect proenkephalin A-like RNA in different tissues . For instance, Northern blot analysis detected a 1.4 kb proenkephalin A mRNA in cultured rat fibroblasts . Quantitative in situ hybridization offers cellular resolution and has been used to measure proenkephalin mRNA expression in specific brain regions . Reverse-transcriptase PCR (RT-PCR) is another sensitive method that has demonstrated proenkephalin-A mRNA expression in various human gastrointestinal tract tissues, including the esophagus, pancreas, and gallbladder .
The expression of proenkephalin A mRNA is widely distributed across mammalian tissues. High concentrations are found in the mammalian brain, particularly in the striatum, as well as in the adrenal medulla and posterior pituitary . Beyond the CNS, proenkephalin A mRNA has been detected in human leukemia leukocytes , cultured rat fibroblasts , and a broad range of human gastrointestinal tract tissues .
Regulation of proenkephalin A gene expression is influenced by various physiological and pharmacological stimuli:
Stress: Stressful stimuli are known to strongly induce proenkephalin gene expression within the paraventricular nucleus (PVN) of the hypothalamus .
Opioids: Acute or subacute administration of morphine can lead to a marked superinduction of proenkephalin transgene expression in transgenic mouse models . Conversely, chronic morphine administration has been observed to decrease basal expression and inhibit stress-induced expression of the proenkephalin gene .
Electrical Activity and Ion Channels: In bovine adrenal chromaffin cells, membrane depolarization and changes in electrical activity regulate proenkephalin A gene expression. Substances that act directly on Na+ or Ca2+ channels can modulate proenkephalin A mRNA biosynthesis and opioid peptide production .
Intracellular Signaling: Agents that increase intracellular cAMP levels or promote Ca++ entry, along with the activation of protein kinase C (PKC) by phorbol (B1677699) esters, have been shown to increase PENK mRNA levels .
Hormonal Cycles: In sheep, proenkephalin gene expression in the periventricular nucleus and ventromedial hypothalamus is reduced during the follicular phase and estrus compared to the luteal phase .
Immune Cells: The proenkephalin gene (Penk) is highly enriched in regulatory T cells (Treg) in mice, with its expression being regulated by TNFR signaling and the transcription factor BATF .
Transgenic Animal Models in Endogenous Opioid Peptide Research
Transgenic animal models represent a critical approach for investigating the in vivo functions of endogenous opioid peptides, including those derived from proenkephalin A like this compound . These models allow researchers to manipulate gene expression and observe the physiological consequences, providing insights into the complex roles of these peptides.
One notable example is the use of transgenic mice carrying a human proenkephalin-beta-galactosidase fusion gene. This model provides high sensitivity and cellular resolution for studying the regulation of proenkephalin gene expression. It has been effectively utilized to investigate how exogenous opioids modulate stress-regulated gene expression within the hypothalamus . Studies using this model have shown that acute morphine administration can sensitize proenkephalin neurons to stress, while chronic administration can desensitize this response .
Genetically-engineered mouse models have also been instrumental in exploring the role of specific cell types, such as regulatory T cells (Treg), in modulating physiological processes like pain. For instance, mice with a fluorescent reporter for Penk mRNA expression have revealed that Penk expression is primarily restricted to Treg and activated conventional T cells (Tconv) under non-inflammatory conditions . This highlights the utility of such models in pinpointing cellular sources of opioid peptides.
Furthermore, novel genetic models in other species, such as a zebrafish model with a mutated pre-proenkephalin A (penka) gene, are being developed. This specific mutation leads to a loss of enkephalin secretion in enteroendocrine cells, enabling researchers to characterize the role of enkephalin signaling in regulating gut motility . The integration of transgenes for fluorescent visualization of specific cells is a common strategy in these animal models, allowing for real-time tracking and functional analysis .
Future Directions and Emerging Avenues in Amidorphin Research
Delineation of Specific Physiological Roles of Amidorphin in Relation to Other Endogenous Opioid Peptides
The endogenous opioid system is characterized by a diverse array of peptides, including endorphins, enkephalins, and dynorphins, which collectively exhibit complex and often overlapping roles in various physiological processes . These peptides interact with multiple opioid receptor types, primarily μ (MOR), δ (DOR), and κ (KOR), with varying affinities . This compound, derived from proenkephalin A, is present in the brain and may function as a neurotransmitter, while high concentrations in the adrenal medulla suggest a potential role as a hormone . A significant future direction involves the precise delineation of this compound's specific physiological functions, distinguishing them from the effects mediated by other endogenous opioid peptides . This is crucial because, despite the broad distribution and activity of opioid peptides, the exact role of individual peptides in specific behaviors and brain circuits often remains to be fully characterized . Understanding how this compound's actions are unique or synergistic with other opioid peptides will provide deeper insights into its contribution to pain modulation, reward pathways, stress responses, and other homeostatic functions.
Exploration of Novel this compound-Derived Bioactive Fragments and Their Functions
This compound is not merely a terminal product but can undergo further enzymatic cleavage into smaller fragments within the body . For instance, in some brain areas, this compound is extensively processed into fragments such as the non-opioid peptide this compound-(8-26) or, in humans, this compound-8-27 . This cleavage process notably releases the N-terminal [Met]-enkephalin sequence, which itself is a well-known opioid peptide . The prevalence of smaller this compound-like immunoreactive peptides in the brain suggests that this compound's physiological effects might be mediated, in part, by these downstream cleavage products . Future research will focus on identifying and characterizing additional novel this compound-derived bioactive fragments. A comprehensive exploration of their specific functions, receptor affinities, and stability will be essential to understand the full spectrum of this compound's biological activities and its metabolic pathways. This includes investigating whether these fragments possess distinct pharmacological profiles or contribute to specific physiological or pathological states.
Advanced Structural Studies of this compound-Receptor Complexes
Understanding the precise molecular interactions between this compound and its cognate opioid receptors is a critical area for future research. Opioid receptors are G-protein coupled receptors (GPCRs) that mediate the diverse effects of opioid peptides. The field of opioid research has progressively moved towards a molecular description of events at cellular and subcellular levels, emphasizing the importance of defining opioid ligands, receptors, and their functional consequences. Advanced structural studies, utilizing techniques such as X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy, are essential to elucidate the high-resolution structures of this compound bound to its specific receptor subtypes. These studies can reveal the exact binding pockets, key residues involved in ligand-receptor recognition, and the conformational changes induced upon this compound binding that lead to receptor activation or inhibition. Given the evolutionary conservation of structures important for ligand binding and G protein coupling in opioid receptors across species, such studies would provide fundamental insights into this compound's mechanism of action and inform the rational design of novel, highly selective therapeutic agents.
Investigation of this compound's Evolutionary Conservation and Divergence
The evolutionary trajectory of this compound and its precursor, proenkephalin A, presents a compelling area for investigation. Notably, the C-terminal amidation of this compound is species-dependent; while present in bovine, ovine, and porcine species, it is absent in humans, mice, and rats due to a single amino acid substitution (glycine to alanine) in the precursor sequence . This divergence highlights differential post-translational processing across species. The broader opioid/orphanin gene family, from which this compound's precursor originates, is hypothesized to have first appeared in a deuterostome ancestor. Future research should delve deeper into the comparative genomics and proteomics of this compound across a wider range of species. This will involve analyzing sequence conservation and divergence patterns, not only in the this compound peptide itself but also in the enzymes responsible for its processing and the receptors it interacts with. Such evolutionary studies can shed light on the fundamental biological importance of this compound's conserved functions, as well as how selective pressures may have led to species-specific adaptations and divergent physiological roles. Understanding these evolutionary aspects can provide valuable context for interpreting experimental findings from animal models and translating them to human physiology.
Development of Highly Selective Research Tools for this compound Studies (e.g., Antibodies, Ligands)
Advancing the understanding of this compound's biology necessitates the development of highly selective and sensitive research tools. Currently, specific antibodies are invaluable for localizing neuropeptides through immunohistochemistry and for quantifying their presence in tissues and fluids . Future efforts will focus on generating even more refined and specific antibodies that can differentiate between this compound and its fragments, or even between amidated and non-amidated isoforms, as demonstrated by the development of monoclonal antibodies capable of recognizing specific amidated valine residues . Beyond antibodies, the development of highly selective ligands—both agonists and antagonists—is crucial for precisely probing this compound's specific receptor interactions and dissecting its physiological effects without cross-reactivity with other opioid or non-opioid systems. Innovative approaches, such as ligand-induced assembly of antibody variable fragments, offer promising avenues for creating chemically regulated molecular switches that could precisely control this compound-related biological processes, including gene expression. These advanced tools will be instrumental in conducting more precise functional studies, mapping this compound's distribution and dynamics with greater accuracy, and ultimately accelerating the pace of discovery in this compound research.
Q & A
Basic Research Questions
Q. How can researchers systematically review existing literature on Amidorphin to identify gaps in mechanistic understanding?
- Methodological Answer : Use a multi-database search strategy (PubMed, Scopus, Reaxys) with controlled vocabulary (e.g., "this compound" OR "opioid peptide derivatives") and Boolean operators to filter studies by relevance . Evaluate primary sources for experimental rigor using criteria such as sample size adequacy, reproducibility of protocols, and statistical validation . Tools like EndNote or Zotero can organize citations, while PRISMA frameworks ensure systematic transparency .
Q. What frameworks are recommended for formulating hypotheses about this compound's role in pain modulation pathways?
- Methodological Answer : Apply the PICO (Population: neural tissue models; Intervention: this compound administration; Comparison: endogenous opioid peptides; Outcome: receptor binding affinity) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria to structure hypotheses . For example, test whether this compound exhibits biased agonism at µ-opioid receptors compared to β-endorphin, referencing prior ligand-receptor interaction studies .
Q. How should researchers validate this compound-specific assays to minimize cross-reactivity with structurally similar peptides?
- Methodological Answer : Employ tandem mass spectrometry (LC-MS/MS) with isotopic labeling to distinguish this compound from analogs. Validate assays using negative controls (e.g., serum samples spiked with related peptides) and quantify limits of detection (LOD) via calibration curves . Peer-reviewed protocols from Medicinal Chemistry Research provide guidance on specificity testing .
Advanced Research Questions
Q. How can contradictory data on this compound's pharmacokinetic properties be resolved across in vitro and in vivo studies?
- Methodological Answer : Conduct a meta-analysis using mixed-effects models to account for variability in experimental conditions (e.g., pH, tissue types). Apply the "principal contradiction" framework to identify dominant factors (e.g., metabolic enzyme expression differences in animal models vs. cell lines) . Replicate key studies with standardized protocols, as outlined in Clinical Trials Guidance .
Q. What experimental designs are optimal for investigating this compound's dose-dependent effects in neurobehavioral studies?
- Methodological Answer : Use a randomized, double-blind crossover design with escalating doses in rodent models. Incorporate telemetry for real-time neurophysiological monitoring and RNA sequencing to correlate behavioral outcomes with gene expression changes . Reference IPDM Project Guidelines for balancing ethical constraints with data granularity .
Q. How can researchers ensure reproducibility in this compound synthesis and purification workflows?
- Methodological Answer : Document step-by-step synthesis protocols using CHEMDRAW templates and validate purity via HPLC-UV/ELSD. Share raw data and code for chromatographic analysis in repositories like Zenodo to facilitate replication . The Chemistry Lab Report Guide emphasizes detailed Materials and Methods sections for peer validation .
Q. What statistical methods are appropriate for analyzing this compound's dual agonist-antagonist behavior in receptor binding assays?
- Methodological Answer : Apply nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀ values and Schild plot analysis to distinguish competitive vs. noncompetitive antagonism. Use Bayesian hierarchical models to account for inter-experiment variability in radioligand displacement assays .
Q. How should cross-disciplinary studies integrate this compound's biochemical properties with computational modeling of opioid networks?
- Methodological Answer : Combine molecular dynamics simulations (e.g., GROMACS) with electrophysiological data to predict this compound's binding kinetics. Validate models using in silico mutagenesis and compare outputs with SPR (surface plasmon resonance) datasets .
Methodological Pitfalls to Avoid
- Overreliance on indirect biomarkers : Prioritize direct measurements (e.g., receptor occupancy via PET imaging) over surrogate endpoints in this compound efficacy studies .
- Inadequate power analysis : Use G*Power software to calculate sample sizes for preclinical trials, ensuring statistical power >80% to detect clinically relevant effect sizes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
